2-Amino-4-(5-ethylthiophen-2-yl)-7,7-dimethyl-1-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
CAS No.: 441783-65-9
Cat. No.: VC15618185
Molecular Formula: C24H24N4O3S
Molecular Weight: 448.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 441783-65-9 |
|---|---|
| Molecular Formula | C24H24N4O3S |
| Molecular Weight | 448.5 g/mol |
| IUPAC Name | 2-amino-4-(5-ethylthiophen-2-yl)-7,7-dimethyl-1-(4-nitrophenyl)-5-oxo-6,8-dihydro-4H-quinoline-3-carbonitrile |
| Standard InChI | InChI=1S/C24H24N4O3S/c1-4-16-9-10-20(32-16)21-17(13-25)23(26)27(14-5-7-15(8-6-14)28(30)31)18-11-24(2,3)12-19(29)22(18)21/h5-10,21H,4,11-12,26H2,1-3H3 |
| Standard InChI Key | IPGSKITYUKUSLA-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=CC=C(S1)C2C(=C(N(C3=C2C(=O)CC(C3)(C)C)C4=CC=C(C=C4)[N+](=O)[O-])N)C#N |
Introduction
2-Amino-4-(5-ethylthiophen-2-yl)-7,7-dimethyl-1-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex organic compound belonging to the class of hexahydroquinolines. These compounds are bicyclic structures containing nitrogen and are often studied for their pharmacological properties, including anti-inflammatory and antimicrobial activities.
Key Features:
-
Molecular Formula: Not explicitly provided in the search results, but the molecular weight is approximately 417.57 g/mol.
-
Functional Groups: The compound features an amino group, a carbonitrile group, and a thiophene moiety, which contribute to its reactivity and solubility characteristics.
-
Biological Activity: Preliminary studies suggest potential biological activities, although specific mechanisms of action and therapeutic uses require further research.
Synthesis of 2-Amino-4-(5-ethylthiophen-2-yl)-7,7-dimethyl-1-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
The synthesis of this compound typically involves multi-step organic reactions. Common methods include condensation reactions, cyclization, and substitution reactions. The specific conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yields and purity during synthesis.
Synthetic Steps:
-
Starting Materials: Typically involve aromatic aldehydes and appropriate quinoline precursors.
-
Reaction Conditions: Require careful control of temperature, solvent choice, and catalyst selection to ensure high yield and purity.
-
Purification Methods: Techniques like recrystallization or chromatography are used to purify the final product.
Chemical Reactivity and Potential Applications
The compound's chemical reactivity is attributed to its diverse functional groups, allowing it to undergo various chemical reactions. These reactions can be utilized in synthetic pathways to develop derivatives or analogs with enhanced biological activities.
Potential Applications:
-
Pharmacological Properties: The hexahydroquinoline core suggests potential anti-inflammatory and antimicrobial activities.
-
Biological Targets: Interaction studies are crucial for understanding how the compound interacts with biological targets, providing insights into its therapeutic potential and safety profile.
Related Compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 4-Aminoquinoline | C9H8N2 | Simple amino group on quinoline |
| 1-Aminoisoquinoline | C9H8N2 | Isoquinoline derivative |
| 6-Methoxyquinolone | C10H9NO2 | Methoxy substituent on quinolone |
The unique structure of 2-amino-4-(5-ethylthiophen-2-yl)-7,7-dimethyl-1-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile, with its complex multi-ring structure and diverse substituents, may enhance its biological activity compared to simpler analogs.
Future Research Directions:
-
Biological Activity Assessment: Testing for antiproliferative, anti-inflammatory, and antimicrobial activities.
-
Mechanism of Action Studies: Investigating how the compound interacts with biological targets.
-
Derivative Synthesis: Developing analogs with improved pharmacological profiles.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume